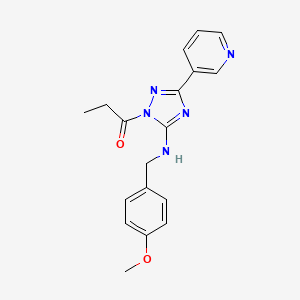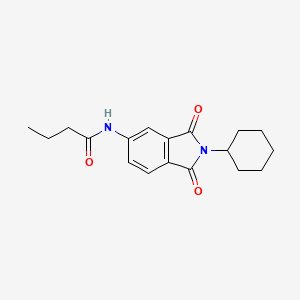![molecular formula C16H13N5O B5202142 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as EPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of cancer and neurodegenerative diseases. It has also been shown to activate certain signaling pathways that are involved in the immune response.
Biochemical and Physiological Effects:
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. In addition, 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. However, its complex synthesis method and limited availability can make it difficult to use in lab experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of focus is the development of new therapeutics based on 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one's mechanism of action and its potential side effects. Finally, more research is needed to optimize the synthesis method of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one to make it more readily available for lab experiments.
Méthodes De Synthèse
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylhydrazine with 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine-5-carbonitrile. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and sodium acetate to yield 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.
Applications De Recherche Scientifique
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
11-(2-ethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXORNVMGTKBHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)
